molecular formula C8H10N4 B6164034 1',5'-dimethyl-1H,1'H-3,4'-bipyrazole CAS No. 1006327-22-5

1',5'-dimethyl-1H,1'H-3,4'-bipyrazole

Cat. No.: B6164034
CAS No.: 1006327-22-5
M. Wt: 162.2
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Description

1',5'-Dimethyl-1H,1'H-3,4'-bipyrazole is an organic compound belonging to the class of bipyrazoles, which consist of two pyrazole rings connected by a direct carbon-carbon bond . This specific dimethyl-substituted structure serves as a valuable chemical scaffold in medicinal and agrochemical research. The bipyrazole core is recognized for its potential in developing pharmacological agents, and its structure can be further functionalized to create diverse derivatives for various applications . While data on this specific compound is limited, research on highly similar bipyrazole structures indicates significant potential. For instance, analogs of this compound have been explored for their anticancer and antimicrobial properties in preliminary studies . Furthermore, the bipyrazole structure is of interest in material science, particularly in the development of organic electronics and as a building block for novel polymers . The presence of the dimethyl groups influences the molecule's electronic properties and steric profile, which can be crucial for its interactions in catalytic systems or with biological targets . This product is intended for research purposes only. It is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1,5-dimethyl-4-(1H-pyrazol-5-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6-7(5-10-12(6)2)8-3-4-9-11-8/h3-5H,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTZZJLKXUAJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297113
Record name 1′,5′-Dimethyl-3,4′-bi-1H-pyrazole
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Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006327-22-5
Record name 1′,5′-Dimethyl-3,4′-bi-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006327-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1′,5′-Dimethyl-3,4′-bi-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 ,5 Dimethyl 1h,1 H 3,4 Bipyrazole and Its Precursors

Retrosynthetic Analysis and Strategic Disconnection Approaches

A logical retrosynthetic analysis of the target molecule reveals several potential disconnection points. The most strategic disconnections involve breaking the bonds of one of the pyrazole (B372694) rings, leading to more accessible precursors. icj-e.orgethernet.edu.etumi.ac.id

Disconnection Approach A: C-C Bond Cleavage of the Second Pyrazole Ring

This approach involves the disconnection of the second pyrazole ring (the one attached at the C4' position), which is a common strategy in pyrazole synthesis. researchgate.net This leads back to a key intermediate: a pyrazolyl-substituted 1,3-dicarbonyl compound or a pyrazolyl α,β-unsaturated ketone (a chalcone (B49325) derivative). These precursors already contain the first pyrazole ring, correctly substituted with a methyl group at the N1 position. The second pyrazole ring can then be constructed via a cyclocondensation reaction with methylhydrazine.

Disconnection Approach B: C-N Bond Cleavage of the Second Pyrazole Ring

Alternatively, a C-N bond disconnection within the second pyrazole ring can be envisioned. This would lead to a hydrazine (B178648) derivative of the first pyrazole and a three-carbon component to complete the second ring. While feasible, this approach is often less direct for constructing unsymmetrically substituted pyrazoles.

For the synthesis of 1',5'-dimethyl-1H,1'H-3,4'-bipyrazole , Approach A is generally more practical and allows for better control of the substitution pattern.

Multistep Synthetic Routes to the Bipyrazole Core

Based on the retrosynthetic analysis, a plausible multistep synthesis can be proposed. A key strategy involves the initial synthesis of a substituted pyrazole that can be further elaborated to form the second pyrazole ring. A versatile precursor for this purpose is a pyrazole-4-carbaldehyde. researchgate.netumich.edunih.gov

Route 1: Synthesis via a Pyrazolyl Chalcone Intermediate

This route begins with the synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. This can be achieved through Vilsmeier-Haack formylation of 1,3-dimethylpyrazole (B29720). umich.edu

Synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde: The Vilsmeier-Haack reaction of 1,3-dimethylpyrazole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) would yield the desired pyrazole-4-carbaldehyde. umich.edu

Claisen-Schmidt Condensation to form a Pyrazolyl Chalcone: The synthesized pyrazole-4-carbaldehyde can then undergo a Claisen-Schmidt condensation with acetophenone (B1666503) in the presence of a base (e.g., NaOH or KOH) to form a pyrazolyl chalcone. nih.govnih.gov

Cyclocondensation with Methylhydrazine: The final step is the cyclocondensation of the pyrazolyl chalcone with methylhydrazine (CH₃NHNH₂). nih.govnih.gov This reaction typically proceeds in a suitable solvent like ethanol (B145695) or acetic acid and leads to the formation of the second pyrazole ring, yielding the target molecule, This compound . nih.gov

Route 2: Synthesis via a Pyrazolyl-1,3-dione Intermediate

An alternative route involves the use of a pyrazolyl-1,3-dione precursor. cbijournal.com

Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one: This key intermediate can be synthesized through various methods, including the Friedel-Crafts acylation of 1,3-dimethylpyrazole.

Formation of the 1,3-Dione: The acetylpyrazole can be converted to the corresponding 1,3-dione, for example, by condensation with a suitable ester like diethyl oxalate (B1200264) followed by decarboxylation.

Cyclocondensation with Methylhydrazine: The resulting 1-(1,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione can then be reacted with methylhydrazine to form the target bipyrazole. cbijournal.com

Optimization of Reaction Conditions and Yield Enhancements

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.

Reaction StepParameter to OptimizeConditions Reported for Analogous ReactionsPotential Outcome
Vilsmeier-Haack FormylationTemperature, Reagent RatioReaction of N-alkylpyrazoles with POCl₃/DMF at 90-120 °C. umich.eduImproved yield of pyrazole-4-carbaldehyde.
Claisen-Schmidt CondensationBase, SolventNaOH or KOH in ethanol or methanol (B129727) at room temperature. nih.govEfficient formation of the chalcone intermediate.
CyclocondensationSolvent, Acid/Base CatalystRefluxing in ethanol with a few drops of HCl. cbijournal.comHigher yield and regioselectivity of the bipyrazole.
N-MethylationMethylating Agent, BaseUse of α-halomethylsilanes for selective N-methylation. acs.orgImproved regioselectivity in the final methylation step if needed.

Microwave-assisted synthesis has also been shown to be effective in accelerating pyrazole formation, often leading to shorter reaction times and improved yields. mdpi.com

Mechanistic Studies of Key Transformation Steps

The key transformation in the proposed synthetic routes is the formation of the pyrazole ring through cyclocondensation.

Mechanism of Chalcone Cyclocondensation with Methylhydrazine:

The reaction of a pyrazolyl chalcone with methylhydrazine is believed to proceed through the following steps: nih.govresearchgate.net

Nucleophilic Attack: The more nucleophilic nitrogen atom of methylhydrazine attacks the β-carbon of the α,β-unsaturated ketone (the chalcone).

Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization, with the second nitrogen atom of the hydrazine attacking the carbonyl carbon.

Dehydration: The resulting dihydropyrazole intermediate readily dehydrates to form the aromatic pyrazole ring.

The regioselectivity of this reaction (i.e., the position of the methyl group on the second pyrazole ring) is determined by the initial nucleophilic attack of the substituted hydrazine.

Mechanism of 1,3-Dione Cyclocondensation with Methylhydrazine:

The reaction of a 1,3-dione with methylhydrazine is a classic method for pyrazole synthesis. The mechanism involves the initial condensation of one of the carbonyl groups with one of the nitrogen atoms of methylhydrazine, followed by intramolecular cyclization and dehydration. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups in the dione.

Green Chemistry Principles in Synthesis Protocol Development

The application of green chemistry principles is increasingly important in modern organic synthesis. thieme-connect.commdpi.comresearchgate.net For the synthesis of This compound , several green approaches can be considered:

Use of Greener Solvents: Whenever possible, hazardous organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). thieme-connect.com Some pyrazole syntheses have been successfully carried out in aqueous media. thieme-connect.com

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Atom Economy: One-pot, multi-component reactions are highly desirable as they reduce the number of synthetic steps and purification stages, leading to higher atom economy. researchgate.netevitachem.com

Advanced Structural Elucidation Methodologies for 1 ,5 Dimethyl 1h,1 H 3,4 Bipyrazole

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 1',5'-dimethyl-1H,1'H-3,4'-bipyrazole, including bond lengths, bond angles, and torsional angles, which define the conformation of the molecule in the solid state.

For a related compound, a substituted 3,4'-bipyrazole derivative, X-ray analysis revealed a triclinic crystal system with a P-1 space group. mdpi.comresearchgate.net This level of detail allows for the visualization of the molecule's geometry and the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. mdpi.comresearchgate.net Should single crystals of this compound be obtained, a similar analysis would yield a complete picture of its solid-state architecture. The resulting crystallographic data would be presented in a table similar to the illustrative example below.

Table 1: Illustrative Crystallographic Data for a Bipyrazole Derivative

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 8.5432(3)
b (Å) 10.1234(4)
c (Å) 12.6789(5)
α (°) 92.456(2)
β (°) 105.321(2)
γ (°) 110.987(2)
Volume (ų) 950.12(7)
Z 2

Note: The data in this table is for illustrative purposes and does not represent the actual data for this compound.

Solution-State Conformation Analysis via High-Resolution NMR Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be necessary to fully characterize this compound.

2D NMR Correlational Spectroscopies (COSY, HSQC, HMBC, NOESY)

A combination of 2D NMR experiments is crucial for assigning all proton (¹H) and carbon (¹³C) signals and for determining the connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other within the same spin system. This would be instrumental in assigning the protons on each of the pyrazole (B372694) rings. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded carbon and proton atoms. This experiment is fundamental for assigning the ¹³C signals based on the already assigned ¹H signals. dtu.dk

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying the connectivity between the two pyrazole rings and the positions of the methyl groups. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the solution-state conformation and the relative orientation of the two pyrazole rings. nih.gov

The expected chemical shifts can be predicted based on the analysis of similar pyrazole-containing structures. For instance, in related pyrazole derivatives, the pyrazole ring protons appear in the aromatic region, while the methyl protons would be found in the upfield region of the ¹H NMR spectrum. cbijournal.com

Table 2: Illustrative ¹H and ¹³C NMR Data for this compound

Position δ ¹³C (ppm) δ ¹H (ppm)
3 148.5 -
4 110.2 6.45 (s, 1H)
5 140.1 -
1' - 3.85 (s, 3H)
3' 139.8 7.60 (d, 1H)
4' 118.9 -
5' 108.5 6.20 (d, 1H)
N-CH₃ 35.5 3.70 (s, 3H)

Note: This data is hypothetical and for illustrative purposes only.

Dynamic NMR for Rotational Barrier Investigations

The bond connecting the two pyrazole rings in this compound may exhibit restricted rotation, leading to the existence of different conformational isomers (atropisomers) at room temperature. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is the ideal technique to study such dynamic processes. montana.edugac.edu By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the energy barrier to rotation (ΔG‡) around the C-N bond. psu.edursc.org This provides valuable information about the molecule's flexibility in solution.

Vibrational Spectroscopy Methodologies (FT-IR, Raman) for Functional Group Analysis

For this compound, FT-IR and Raman spectra would be expected to show characteristic bands for:

C-H stretching vibrations of the aromatic pyrazole rings and the methyl groups.

C=N and C=C stretching vibrations within the pyrazole rings.

Ring breathing and other skeletal vibrations.

The FT-IR spectrum of a related compound, 3,5-dimethylpyrazole (B48361), shows characteristic absorption bands that can be used as a reference. researchgate.netnist.gov

Table 3: Illustrative Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Assignment
3100-3000 Aromatic C-H stretch
2980-2850 Aliphatic C-H stretch
1600-1450 C=C and C=N stretching
1450-1350 CH₃ bending

Note: This data is illustrative and based on typical values for similar compounds.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which in turn validates the elemental composition and molecular formula (C₈H₁₀N₄ for this compound). nih.gov

The electron ionization (EI) mass spectrum would show a series of fragment ions resulting from the cleavage of the parent molecule. The fragmentation pattern is often predictable and can provide valuable structural information. For bipyrazole systems, common fragmentation pathways may include cleavage of the bond between the two rings and fragmentation of the individual pyrazole rings. The fragmentation of carbonyl compounds, for example, often involves characteristic rearrangements like the McLafferty rearrangement. libretexts.org While not directly applicable here, it illustrates how fragmentation patterns are used for structural elucidation. miamioh.edu Analysis of the fragmentation of this compound would likely involve the loss of methyl radicals and other small neutral molecules.

Electronic Structure and Bonding Characterization of 1 ,5 Dimethyl 1h,1 H 3,4 Bipyrazole

Frontier Molecular Orbital (FMO) Theory Applied to Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For 1',5'-dimethyl-1H,1'H-3,4'-bipyrazole, the HOMO would likely be distributed across the electron-rich π-systems of the two pyrazole (B372694) rings. The nitrogen atoms, particularly the lone pairs not involved in aromaticity, would also contribute significantly to the HOMO. The LUMO, conversely, would be expected to have significant contributions from the π* anti-bonding orbitals of the pyrazole rings.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on related bipyrazole derivatives often report HOMO-LUMO gaps in the range of 4-6 eV, suggesting a moderate level of kinetic stability. The precise values for this compound would depend on the dihedral angle between the two pyrazole rings, which influences the extent of π-conjugation.

A hypothetical data table for FMO analysis would include:

OrbitalEnergy (eV)Key Atomic Contributions
HOMOValueN(1'), N(2'), C(3), C(4'), C(5)
LUMOValueC(3), C(4'), C(5), N(1)
HOMO-LUMO GapValue-

Note: The values in this table are placeholders and would need to be determined through quantum chemical calculations.

Electron Density Distribution Analysis via X-ray Diffraction Data Refinement

Single-crystal X-ray diffraction is a powerful experimental technique that can provide a detailed map of the electron density distribution within a molecule. This information allows for the precise determination of bond lengths, bond angles, and intermolecular interactions. For this compound, a crystal structure would reveal the planarity of the pyrazole rings and the torsion angle between them.

The electron density map would show accumulations of electron density around the nitrogen and carbon atoms, consistent with the formation of covalent bonds. The regions corresponding to the nitrogen lone pairs would also be visible. Analysis of the electron density at the bond critical points (BCPs) using Quantum Theory of Atoms in Molecules (QTAIM) would provide quantitative information about the nature of the chemical bonds (e.g., covalent vs. ionic character).

A representative data table from such an analysis would contain:

BondBond Length (Å)Electron Density at BCP (e/ų)Laplacian of Electron Density (e/Å⁵)
N(1)-N(2)ValueValueValue
C(3)-C(4')ValueValueValue
C(4')-N(1')ValueValueValue

Note: The values in this table are placeholders and would need to be obtained from experimental X-ray diffraction data.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex molecular wave function into a more intuitive Lewis-like picture of chemical bonding. It provides information about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

For this compound, NBO analysis would likely show significant sp² hybridization for the carbon and nitrogen atoms within the pyrazole rings. The analysis would also quantify the natural atomic charges, indicating that the nitrogen atoms are more electronegative than the carbon atoms.

A summary of key NBO findings could be presented as:

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N(2)π(C(3)-C(4'))Value
LP(1) N(2')π(C(3')-C(4'))Value
σ(C-H) of CH₃π*(C(5)-N(1))Value

Note: The values in this table are placeholders and would be derived from NBO calculations.

Electrostatic Potential Surface (EPS) Mapping for Donor Site Identification

The Electrostatic Potential Surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and reactive sites.

For this compound, the EPS map would be expected to show negative potential (typically colored red or orange) around the nitrogen atoms, particularly the sp²-hybridized nitrogen atoms with their accessible lone pairs. These regions represent the most likely sites for coordination with metal ions or for hydrogen bonding interactions. The regions around the hydrogen atoms of the methyl groups and the pyrazole rings would exhibit positive potential (typically colored blue).

The magnitude of the negative electrostatic potential at the nitrogen atoms can be used to predict their relative basicity and donor strength. The nitrogen atom on the pyrazole ring with the methyl group at the 5'-position might have a slightly different electrostatic potential compared to the other pyrazole ring due to the electronic effect of the methyl group.

A data table summarizing the key features of the EPS map would look like:

Atom/RegionMinimum/Maximum Electrostatic Potential (kcal/mol)
N(2) lone pair regionValue (Negative)
N(2') lone pair regionValue (Negative)
C-H bonds of CH₃ groupsValue (Positive)

Note: The values in this table are placeholders and would be calculated from the molecular wave function.

Coordination Chemistry and Ligand Properties of 1 ,5 Dimethyl 1h,1 H 3,4 Bipyrazole

Complexation Strategies with Transition Metal Ions

The complexation of 1',5'-dimethyl-1H,1'H-3,4'-bipyrazole with transition metal ions is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of counter-anions or other auxiliary ligands. Research has shown that bipyrazole ligands can coordinate to metal centers in several ways. imist.maresearchgate.net

In many instances, the ligand acts as a bidentate chelating agent, forming a stable five-membered ring with the metal ion. This is a common coordination mode observed in complexes with various transition metals. researchgate.net However, it can also function as a bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers. mdpi.com The stoichiometry of the resulting complexes can vary, with common ratios being 1:1, 1:2, and 2:1 (metal:ligand). For example, studies on related bipyrazole systems have reported the formation of complexes with two equivalents of the bipyrazole ligand to one equivalent of a transition metal such as Cu(II), Co(II), Ni(II), or Zn(II). imist.ma The specific coordination environment is further dictated by the geometric preferences of the metal ion and the steric bulk of the substituents on the pyrazole (B372694) rings.

The ability of this compound and its isomers to act as bridging ligands is fundamental to the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. unito.ituninsubria.it These materials are formed through the self-assembly of metal ions or clusters with organic linkers. The directional nature of the N-donor sites on the bipyrazole ligand allows for the predictable formation of extended networks.

While specific studies on this compound in MOFs are emerging, research on analogous bipyrazole ligands demonstrates their utility in creating porous frameworks. mdpi.comacs.org For instance, zinc(II) MOFs have been constructed using bis(pyrazolate) ligands, resulting in 3-D open frameworks with channels. unito.it The stoichiometry of the ligands in these mixed-ligand MOFs can be precisely controlled, influencing the properties of the resulting material, such as its thermal stability and gas adsorption affinity. unito.it

Similarly, silver(I) coordination polymers have been synthesized using 3,3′,5,5′-tetramethyl-4,4′-bipyrazole, where the ligand bridges the silver ions to form one-dimensional chains. mdpi.com The structure of these polymers can be influenced by the counter-anion present, highlighting the role of all components in the self-assembly process. mdpi.com The photoluminescence properties of such coordination polymers are also of significant interest, with potential applications in sensing and optoelectronics. mdpi.com

Synthesis and Characterization of Metal Complexes Featuring the Bipyrazole Ligand

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. scispace.comacademicjournals.org Characterization of the resulting complexes is crucial to understanding their structure and properties, with single-crystal X-ray diffraction being a definitive technique for structural elucidation.

Structural Analysis of Coordination Geometries (X-ray Crystallography of Complexes)

In a related dinuclear nickel(II) complex, [Ni₂(μ-OOCCH₃)₂(2-PyPz)₂(Me₂PzH)₂], where Me₂PzH is 3,5-dimethylpyrazole (B48361), the pyrazole-containing ligands play a crucial role in the structure. iucr.org The complex features two nickel atoms bridged by 3-(pyridin-2-yl)pyrazole ligands, with each nickel atom in an N₄O₂ octahedral coordination environment. iucr.org The axial positions are occupied by the neutral 3,5-dimethylpyrazole ligand and an oxygen atom from the acetate (B1210297) group. iucr.org This structure exemplifies the ability of pyrazole-based ligands to participate in the formation of complex, bridged architectures.

Similarly, the crystal structure of a cobalt(II) iodide complex with bis(3,5-dimethyl-1H-pyrazol-1-yl)methane reveals a tetrahedral CoN₂I₂ coordination polyhedron. researchgate.net In this mononuclear complex, the bidentate ligand coordinates to the cobalt center, forming a six-membered metallocycle. researchgate.net

The table below summarizes crystallographic data for representative metal complexes containing pyrazole-based ligands, illustrating the common coordination geometries observed.

CompoundMetal IonCoordination GeometryKey Structural FeaturesReference
[Ni₂(μ-OOCCH₃)₂(2-PyPz)₂(Me₂PzH)₂]Ni(II)Octahedral (N₄O₂)Dinuclear, bridged by pyrazolyl-pyridine ligands iucr.org
[Co(C₉H₁₄N₄)I₂]Co(II)Tetrahedral (CoN₂I₂)Mononuclear, bidentate pyrazolyl-methane ligand researchgate.net
[Ag(CF₃CO₂)(Me₄bpzH₂)]Ag(I)Linear (in polymer chain)1-D coordination polymer, bipyrazole bridging mdpi.com

Ligand Field Effects and Electronic Properties in Metal Complexes

The coordination of this compound to a transition metal ion influences the electronic properties of the metal center. The nitrogen donor atoms of the pyrazole rings create a ligand field that splits the d-orbitals of the metal ion into different energy levels. The magnitude of this splitting, and consequently the electronic and magnetic properties of the complex, depends on the geometry of the complex and the nature of the ligand.

In transition metal complexes, the electronic transitions between these split d-orbitals can often be observed by UV-Vis spectroscopy. These d-d transitions are typically weak but provide valuable information about the ligand field strength. Additionally, charge transfer bands, which involve the transfer of an electron from a metal-centered orbital to a ligand-centered orbital (MLCT) or vice versa (LMCT), can also be observed. rsc.org

The electrochemical properties of these complexes, often studied by cyclic voltammetry, reveal information about their redox behavior. science.gov The oxidation and reduction potentials of a complex are sensitive to the nature of the ligand and the coordination environment. For instance, the electron-donating or -withdrawing nature of the substituents on the bipyrazole ligand can tune the redox potentials of the metal center.

Theoretical Modeling of Metal-Ligand Interactions

Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the nature of metal-ligand interactions in coordination complexes. researchgate.net These computational methods allow for the calculation of molecular structures, electronic properties, and spectroscopic parameters, often providing insights that are complementary to experimental data. researchgate.netacs.org

For metal complexes of bipyrazole ligands, DFT calculations can be used to:

Optimize the geometry of the complex, providing theoretical bond lengths and angles that can be compared with X-ray crystallographic data. researchgate.net

Analyze the molecular orbitals to understand the nature of the frontier orbitals (HOMO and LUMO) and the contributions of the metal and ligand to these orbitals. This is crucial for interpreting electronic spectra and predicting reactivity.

Calculate the binding energy between the metal and the ligand, providing a quantitative measure of the stability of the complex.

Simulate spectroscopic properties , such as IR and UV-Vis spectra, which can aid in the interpretation of experimental data.

Investigate reaction mechanisms , such as the catalytic activity of the complex, by mapping out the potential energy surface of a reaction.

For example, in a study of iridium(III) complexes with ancillary azole-type ligands, DFT calculations were used to gain insight into their electronic structures and explain the observed photophysical properties. rsc.org The calculations helped to understand how modifications to the ancillary ligand, such as the introduction of a methyl group, could influence the energy levels and result in a blue-shifted emission. rsc.org Similarly, theoretical studies on tetranuclear copper(I) and silver(I) pyrazolate adducts have used TD-DFT to analyze the preference for triplet or singlet states depending on the geometry of the coordinated diimine ligand. mdpi.com

Density Functional Theory (DFT) Studies on Complex Stability and Electronic Structure

A typical DFT study on a metal complex of this compound would involve optimizing the geometry of the complex to find its lowest energy conformation. Following this, various electronic properties would be calculated. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the chemical stability and reactivity of the molecule; a larger gap generally implies higher stability and lower reactivity. nih.govnih.gov

Furthermore, DFT allows for the calculation of global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. researchgate.net The fraction of electrons transferred (ΔN) between the ligand and the metal can also be calculated to understand the nature and strength of the donor-acceptor interaction. nih.gov Such computational approaches are crucial for designing new ligands and predicting the properties of their metal complexes. researchgate.net

To illustrate the type of data obtained from such studies, the following table presents hypothetical DFT-calculated electronic properties for a representative metal complex of this compound.

Calculated PropertySymbolIllustrative ValueUnit
Energy of HOMOEHOMO-6.5eV
Energy of LUMOELUMO-1.8eV
HOMO-LUMO Energy GapΔE4.7eV
Electronegativityχ4.15eV
Global Hardnessη2.35eV
Global SoftnessS0.426eV-1
Fraction of Electrons TransferredΔN0.35

Molecular Dynamics Simulations of Ligand-Metal Binding Processes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to observe the time evolution of a system at the atomic level, providing detailed insights into dynamic processes that are often difficult to capture experimentally. acs.org For coordination complexes, MD simulations are invaluable for studying the ligand-metal binding process, the stability of the complex in solution, and the influence of the solvent environment. nih.gov

An MD simulation of a metal complex with this compound would typically begin with the optimized structure of the complex, often obtained from DFT calculations. This complex is then placed in a simulation box filled with a chosen solvent, such as water or an organic solvent, to mimic experimental conditions. The interactions between all atoms in the system are described by a force field, which is a set of empirical potential energy functions. The simulation then proceeds by solving Newton's equations of motion for the system over a specified period, typically on the nanosecond to microsecond timescale. acs.org

Analysis of the simulation trajectory can reveal important information about the stability of the ligand-metal bond. Key metrics include the root-mean-square deviation (RMSD) of the complex's atoms from their initial positions, which indicates the structural stability over time. A stable complex will exhibit low RMSD values. The root-mean-square fluctuation (RMSF) of individual atoms or residues provides insight into the flexibility of different parts of the complex. wikipedia.org By analyzing the interactions between the ligand and the metal ion, such as bond distances and coordination numbers over time, one can gain a deeper understanding of the binding mechanism and the factors contributing to the complex's stability in a dynamic environment. wikipedia.org

The following table outlines typical parameters that would be defined for an MD simulation of a metal complex of this compound.

Simulation ParameterTypical Value/Setting
Force FieldAMBER, CHARMM, or similar
Solvent ModelTIP3P (for water)
System Temperature300 K
System Pressure1 atm
Simulation Time100 ns
Time Step2 fs
EnsembleNPT (isothermal-isobaric)

Reactivity and Derivatization Studies of 1 ,5 Dimethyl 1h,1 H 3,4 Bipyrazole

Functionalization at Pyrazole (B372694) Ring Positions

The two interconnected pyrazole rings in 1',5'-dimethyl-1H,1'H-3,4'-bipyrazole present multiple sites for functionalization. The reactivity of these sites is governed by the electronic properties of the pyrazole rings and the influence of the methyl substituents.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems, including pyrazoles. Generally, pyrazoles undergo electrophilic attack preferentially at the C4 position, as this pathway proceeds through a more stable cationic intermediate compared to attack at C3 or C5. researchgate.net In the case of this compound, there are two primary pyrazole rings, each with potential sites for substitution.

The first ring (1H-pyrazol-3-yl moiety) is substituted at the N1' position with a methyl group and at the C5' position with a methyl group. The second ring (1H-pyrazol-4-yl moiety) is unsubstituted at the nitrogen but linked at its C4 position. The key positions for electrophilic attack would be the C4'-position of the first ring and potentially the C3 or C5 positions of the second ring, although C4-substitution is generally favored.

Nitration: Nitration is a classic SEAr reaction and has been demonstrated for various pyrazole and bipyrazole systems. mdpi.com For instance, 3,5-dimethylpyrazole (B48361) is readily nitrated at the 4-position. mdpi.com The nitration of bipyrazoles, such as 4,4'-bipyrazole, can be controlled to achieve selective mono- or polynitration, indicating that one ring can be functionalized without necessarily reacting the other. researchgate.net It is anticipated that this compound would react with nitrating agents like a mixture of nitric and sulfuric acid, with substitution occurring regioselectively at the C4'-position.

Halogenation: Direct halogenation of pyrazole rings is a well-established functionalization method. beilstein-archives.org Reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are commonly used, often in solvents like dimethyl sulfoxide (B87167) (DMSO), which can act as both a solvent and a catalyst. beilstein-archives.org For this compound, halogenation is expected to occur at the C4'-position, providing a versatile handle for subsequent cross-coupling reactions.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Related Pyrazole Compounds

Substrate Reagent and Conditions Product Yield Reference
3-Aryl-1H-pyrazol-5-amine NBS, DMSO, rt, 6 h 4-Bromo-3-aryl-1H-pyrazol-5-amine 96% beilstein-archives.org
3-Aryl-1H-pyrazol-5-amine NIS, DMSO, rt, 6 h 4-Iodo-3-aryl-1H-pyrazol-5-amine 98% beilstein-archives.org
4,4'-Bipyrazole HNO₃/H₂SO₄ 3,3',5,5'-Tetranitro-4,4'-bipyrazole High researchgate.net
3,3'-Bipyrazole HNO₃/H₂SO₄ 4,4'-Dinitro-1H,1'H-[3,3'-bipyrazole]-5,5'-diamine N/A researchgate.net
3,5-Dimethylpyrazole HNO₃/Ac₂O 3,5-Dimethyl-4-nitro-1H-pyrazole 76% mdpi.com

Nucleophilic substitution on an unsubstituted pyrazole ring is generally difficult as the ring system is electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. researchgate.net The methyl groups on the this compound scaffold are electron-donating, which would further disfavor direct nucleophilic substitution on the ring carbons.

Nucleophilic addition reactions typically target exocyclic functional groups rather than the aromatic pyrazole ring itself. Should the bipyrazole scaffold be modified to include, for example, a carbonyl group, this would become the primary site for nucleophilic attack.

Post-Synthetic Modification Strategies of the Bipyrazole Scaffold

Post-synthetic modification refers to the chemical transformation of a pre-formed molecular scaffold, allowing for the introduction of functional groups that might not be compatible with the initial ring-formation synthesis. nih.gov For the this compound scaffold, several strategies can be envisioned.

The most straightforward approach involves the derivatization of a halogenated intermediate. A 4'-bromo or 4'-iodo derivative of the title compound could participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This would allow for the introduction of aryl, vinyl, or alkynyl groups, respectively, dramatically increasing the structural complexity of the bipyrazole system.

Another potential avenue for post-synthetic modification could involve reactions of the methyl groups, for example, through radical-initiated halogenation, although this would likely be less selective than functionalization of the pyrazole ring itself.

Mechanistic Investigations of Novel Reaction Pathways

While specific mechanistic studies on this compound are not widely reported, the mechanisms of its potential reactions can be inferred from related systems.

The mechanism for electrophilic aromatic substitution (SEAr) on the pyrazole ring proceeds through a resonance-stabilized cationic intermediate, often called a Wheland intermediate or sigma complex. The preferential attack at the C4 position is due to the ability of both nitrogen atoms to help stabilize the positive charge in the resulting intermediate, which is not possible for attack at C3 or C5.

Mechanisms for nucleophilic aromatic substitution (SNAr) can be either stepwise (the Meisenheimer complex pathway) or concerted, and recent studies suggest many reactions with azole nucleophiles exist on a mechanistic continuum. rsc.org For a halogenated bipyrazole derivative, the reaction would likely proceed via the classical SNAr pathway involving the formation of a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing nature of the pyrazole nitrogens and any other activating groups.

Catalytic cycles, such as those for palladium-catalyzed cross-coupling, would follow well-established pathways involving oxidative addition, transmetalation (for Suzuki coupling), and reductive elimination.

Computational and Theoretical Investigations of 1 ,5 Dimethyl 1h,1 H 3,4 Bipyrazole

Quantum Chemical Calculations for Ground and Excited State Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the properties of molecules like 1',5'-dimethyl-1H,1'H-3,4'-bipyrazole. researchgate.net These methods provide a balance between computational cost and accuracy for a wide range of molecular properties.

Molecular Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in the computational study of any molecule is the optimization of its molecular geometry to find the most stable arrangement of its atoms in three-dimensional space. For this compound, this would typically be performed using DFT methods, such as the B3LYP functional, with a suitable basis set (e.g., 6-31G(d) or larger). nih.govresearchgate.net The optimization process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located. The result of this calculation would be a set of Cartesian coordinates for each atom, from which key structural parameters like bond lengths, bond angles, and dihedral angles can be determined.

Following a successful geometry optimization, a vibrational frequency analysis is crucial. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.net The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as the stretching and bending of bonds. For this compound, this would allow for the assignment of characteristic vibrations of the bipyrazole core and the methyl groups. While specific calculated vibrational frequencies for this compound are not available in the reviewed literature, studies on similar pyrazole (B372694) derivatives have shown good correlation between theoretical and experimental spectra. rsc.orgresearchgate.net

Spectroscopic Property Prediction (NMR Chemical Shifts, UV-Vis Absorption)

Quantum chemical methods are also extensively used to predict spectroscopic properties, which are vital for chemical identification and characterization.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. rsc.org For this compound, these calculations would predict the chemical shifts for the various protons and carbon atoms in the molecule, including those of the pyrazole rings and the methyl groups. Comparing these predicted shifts with experimental data, if available, would provide strong evidence for the compound's structure.

UV-Vis Absorption: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region can be predicted using Time-Dependent Density Functional Theory (TD-DFT). rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions are valuable for understanding the electronic structure and identifying the types of electronic transitions (e.g., π→π*) that occur in the molecule.

Force Field Development and Molecular Mechanics Simulations for Conformational Analysis

For larger and more flexible molecules, molecular mechanics methods, which use classical force fields, are often employed to explore the conformational landscape. A force field is a set of empirical potential energy functions that describe the energy of a molecule as a function of its atomic coordinates.

Force Field Development: While general-purpose force fields like AMBER, CHARMM, and OPLS exist, their parameters may not be optimized for a specific molecule like this compound. For highly accurate simulations, it may be necessary to develop or refine force field parameters specifically for this compound. This process typically involves fitting the force field parameters to reproduce high-level quantum chemical calculations or experimental data.

Molecular Mechanics Simulations: Once a suitable force field is available, molecular mechanics simulations can be performed to study the conformational preferences of this compound. Techniques such as conformational searches or molecular dynamics (MD) simulations can be used to explore the potential energy surface and identify low-energy conformers. The relative populations of these conformers can then be estimated using Boltzmann statistics. This information is crucial for understanding the molecule's average structure and how its shape might influence its interactions with other molecules. The flexibility of the bond linking the two pyrazole rings would be a key area of investigation in such a study.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve modeling its synthesis or its participation in various chemical reactions.

Reaction Pathway Modeling: To model a reaction pathway, the geometries of the reactants, products, and any intermediates are optimized. The transition state (TS), which is the highest energy point along the reaction coordinate, must also be located and optimized. This is typically a more complex task than geometry optimization of stable species.

Transition State Characterization: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Once the TS is confirmed, the activation energy of the reaction can be calculated as the energy difference between the transition state and the reactants. This provides a quantitative measure of the reaction's feasibility. For this compound, such studies could, for example, investigate the rotational barrier around the C-C bond connecting the two pyrazole rings or model its behavior in cycloaddition reactions, a common reactivity pattern for pyrazoles.

Advanced Spectroscopic and Spectrometric Methodologies in Research on 1 ,5 Dimethyl 1h,1 H 3,4 Bipyrazole

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is fundamental for studying chiral molecules. pageplace.de These methods measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration and enantiomeric purity of a sample. pageplace.deacs.org

The parent molecule, 1',5'-dimethyl-1H,1'H-3,4'-bipyrazole, is achiral as it possesses a plane of symmetry and lacks stereogenic centers. Therefore, in its isolated and unsubstituted form, it does not exhibit chiroptical activity, and techniques like CD spectroscopy are not applicable for its analysis.

However, chiroptical spectroscopy would become a critical tool under specific circumstances:

Chiral Derivatization: If this compound were chemically modified to introduce a chiral center, for instance, through the addition of a chiral substituent, the resulting molecule would be chiral.

Atropisomerism: If bulky substituents were introduced at positions that restrict free rotation around the single bond connecting the two pyrazole (B372694) rings, it could lead to stable atropisomers (enantiomers resulting from hindered rotation).

In such hypothetical cases, CD spectroscopy could be employed to determine the enantiomeric excess (e.e.) of a synthetic mixture or to assign the absolute configuration of the enantiomers by comparing experimental spectra with those predicted by quantum chemical calculations. mdpi.com The sign and intensity of the observed Cotton effects in the CD spectrum would be characteristic of a specific enantiomer. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. tib.euntu.edu.tw When a sample is irradiated with a beam of X-rays, photoelectrons are emitted from the atoms. The binding energies of these electrons are characteristic of the element and its chemical environment. tib.eu

For this compound, XPS would be a powerful tool for:

Confirming Elemental Composition: Verifying the presence of carbon and nitrogen.

Distinguishing Nitrogen Environments: The molecule contains four nitrogen atoms in two different pyrazole rings. The N(1) and N(1') atoms are tertiary amines bonded to a methyl group and two carbon atoms, while the N(2) and N(2')-equivalent atoms (in the pyrazole tautomer) are imine-like. These distinct chemical environments would result in different binding energies in the N 1s high-resolution spectrum, appearing as separate, resolvable peaks. aps.org This chemical shift provides direct evidence of the different nitrogen functionalities within the molecule.

Studying Surface Interactions: If the compound were adsorbed onto a surface or used as a ligand in a surface-bound metal complex, XPS could analyze the nature of the interaction. Changes in the N 1s and C 1s binding energies upon adsorption could indicate which atoms are involved in bonding to the substrate. tib.eu

Illustrative Data Table for XPS Analysis

The following table presents hypothetical, yet representative, binding energies for the nitrogen atoms in this compound, based on typical values for pyrazole and N-methylated amine functionalities found in N-heterocycles. aps.org Actual experimental values would be required for definitive analysis.

Atomic OrbitalPredicted Chemical EnvironmentHypothetical Binding Energy (eV)Information Gleaned
N 1s (Peak 1)Pyrazolic Imine-type Nitrogen (-N=)~398.5 - 399.5Corresponds to the sp²-hybridized nitrogen atoms within the pyrazole rings.
N 1s (Peak 2)Pyrazolic Amine-type Nitrogen (>N-CH₃)~400.0 - 401.0Corresponds to the N-methylated nitrogen atoms, typically shifted to higher binding energy due to the electron-donating methyl group.
C 1s (Peak 1)C-C / C-H Bonds~284.8Aromatic and aliphatic carbon atoms.
C 1s (Peak 2)C-N Bonds~285.5 - 286.5Carbon atoms directly bonded to nitrogen, shifted to higher binding energy.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species or Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. nih.govfarmaceut.org The technique is based on the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field. mdpi.com

The this compound molecule is a diamagnetic, closed-shell species and therefore EPR-silent on its own. However, EPR becomes an indispensable tool when this molecule is involved in processes that generate paramagnetic species:

Radical Formation: If the molecule undergoes a reaction (e.g., oxidation or reduction) that results in the formation of a radical cation or anion, EPR could be used to detect and characterize this species.

Paramagnetic Metal Complexes: Bipyrazole derivatives are excellent ligands for transition metals. imist.ma If this compound is used to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), V(IV)), EPR spectroscopy can provide detailed information about the metal's oxidation state, coordination geometry, and the nature of the metal-ligand bonding. acs.org The interaction of the unpaired electron's spin with the magnetic nuclei of the metal and the ligand atoms (e.g., ¹⁴N, ¹H) gives rise to hyperfine splitting in the spectrum, which can reveal which atoms are part of the coordination sphere. srce.hr

Illustrative Data Table for EPR Analysis of a Hypothetical Complex

Consider a hypothetical Cu(II) complex, [Cu(this compound)₂]²⁺. The EPR spectrum would provide key parameters as shown in the table below. These values are illustrative and would depend on the precise geometry and solvent.

EPR ParameterHypothetical ValueInterpretation
g-factor (g_parallel)~2.25Provides information about the electronic structure and symmetry of the metal center. A value greater than g_perpendicular is typical for an axially elongated geometry.
g-factor (g_perpendicular)~2.06Provides information about the electronic structure and symmetry of the metal center.
Hyperfine Coupling (A_parallel for ⁶³Cu)~160 x 10⁻⁴ cm⁻¹Measures the interaction between the electron spin and the copper nuclear spin. Its magnitude is sensitive to the geometry and covalency of the Cu-N bonds.
Superhyperfine Coupling (A_N)~15 x 10⁻⁴ cm⁻¹Measures the interaction with the nitrogen nuclei of the bipyrazole ligands, confirming their coordination to the copper center.

Neutron Diffraction for Light Atom Localization in Single Crystals

While X-ray diffraction is the standard for determining molecular structures, it has limitations in precisely locating light atoms, especially hydrogen, due to their low electron density. Neutron diffraction is a complementary and powerful technique that overcomes this limitation. osti.gov Neutrons are scattered by atomic nuclei, and the scattering cross-section is not dependent on the atomic number. Hydrogen (and its isotope deuterium) has a significant scattering cross-section, making it readily visible in neutron diffraction experiments. ill.eu

For a single crystal of this compound, neutron diffraction would provide unparalleled accuracy in:

Locating Hydrogen Atoms: Precisely determining the positions of all hydrogen atoms, including those on the pyrazole rings and the methyl groups. lincoln.ac.uk

Characterizing Methyl Group Conformation: Establishing the rotational orientation (torsion angles) of the methyl groups with high precision.

Analyzing Hydrogen Bonding: If the crystal structure involves intermolecular hydrogen bonds (e.g., C-H···N interactions), neutron diffraction can measure the bond lengths and angles of these interactions with much greater accuracy than X-ray diffraction. rsc.org This information is crucial for understanding the packing forces and energetic landscape of the crystal.

Illustrative Data Table for Neutron Diffraction Analysis

The following table shows how neutron diffraction could refine the positions of specific hydrogen atoms in a hypothetical crystal structure of the title compound. The coordinates are for illustrative purposes only.

AtomWyckoff Positionx/ay/bz/cInformation Provided
H(4)2i0.4531(2)0.2188(3)0.6745(1)Precise location of the hydrogen on the C4 carbon of the first pyrazole ring.
H(5A)2i0.7892(4)0.1123(5)0.8910(3)Defines the position of one hydrogen on the C5-methyl group.
H(5B)2i0.8455(4)0.2011(5)0.9333(3)Defines the position of a second hydrogen on the C5-methyl group.
H(5C)2i0.7660(4)0.2354(5)0.8549(3)Defines the position of the third hydrogen, confirming the rotational conformation of the methyl group.

Emerging Research Applications of 1 ,5 Dimethyl 1h,1 H 3,4 Bipyrazole in Advanced Materials and Catalysis

Application as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen-rich structure of 1',5'-dimethyl-1H,1'H-3,4'-bipyrazole makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The two pyrazole (B372694) rings can act as bidentate or bridging ligands, coordinating to metal centers and influencing their catalytic activity.

Design of Catalytic Systems for Specific Organic Transformations

While specific studies detailing the use of this compound in major catalytic reactions such as Suzuki-Miyaura or Heck cross-couplings are not yet prevalent in the literature, the broader class of pyrazole-containing ligands has demonstrated significant utility in a variety of organic transformations. Pyrazole-based ligands are known to be effective in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of pharmaceuticals and complex organic molecules.

The electronic properties of the this compound ligand, influenced by the methyl substituents and the specific linkage of the pyrazole rings, can be tuned to modulate the reactivity of the metal center. This tunability is crucial for optimizing catalytic efficiency and selectivity for specific substrates. For instance, in heterogeneous catalysis, pyrazole-based ligands can be incorporated into metal-organic frameworks (MOFs) or supported on solid materials to create robust and recyclable catalysts.

A notable example of a related pyrazole derivative in catalysis is the use of a cobalt(II) cluster featuring a 1-hydroxymethyl-3,5-dimethylpyrazole ligand for the catalytic oxidation of catechol. This demonstrates the potential of dimethylpyrazole moieties to support catalytically active metal centers.

Mechanistic Probes in Catalytic Cycles

The well-defined coordination geometry of this compound can be advantageous in mechanistic studies of catalytic cycles. By forming stable complexes with transition metals, this ligand can help in the isolation and characterization of catalytic intermediates, providing valuable insights into reaction pathways.

Understanding the electronic and steric effects of the ligand on the metal center is key to unraveling catalytic mechanisms. For example, in palladium-catalyzed reactions, the ligand can influence the rates of oxidative addition, transmetalation, and reductive elimination. The specific arrangement of the dimethyl-bipyrazole ligand could offer unique steric hindrance and electronic donation to the metal, thereby controlling the selectivity of the reaction.

Mechanistic investigations into catalytic processes such as C-H activation are crucial for the development of more efficient synthetic methodologies. While direct mechanistic studies involving this compound are yet to be widely reported, the principles of ligand design and their impact on catalysis suggest that it could serve as a valuable tool for such investigations.

Incorporation into Functional Materials

The rigid and planar structure of the bipyrazole core, combined with its coordinating ability, makes this compound a promising component for the construction of functional materials with tailored optical and electronic properties.

Design of Luminescent Materials Based on Metal Complexes

Lanthanide complexes are renowned for their sharp, line-like emission bands and long luminescence lifetimes, making them ideal for applications in lighting, displays, and bio-imaging. The luminescence of lanthanide ions is typically sensitized through an "antenna effect," where an organic ligand absorbs light and efficiently transfers the energy to the metal center.

Pyrazole-containing ligands have been successfully employed in the design of highly luminescent lanthanide complexes. For instance, lanthanide complexes with a diketone ligand bearing a 1,5-dimethyl-1H-pyrazol-4-yl moiety have been synthesized and their photoluminescent properties studied. These complexes exhibit the characteristic emission of the respective lanthanide ions, such as the red emission from europium(III) and the green emission from terbium(III).

ComplexExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Lifetime (ms)
[Eu(hth)3(tppo)]34561266-
[Eu(L)3(phen)]-613 (Eu3+)3.55-

Data is for representative pyrazole-containing europium complexes and not specifically for this compound complexes. hth = 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-1,3-hexanedione, tppo = triphenylphosphine oxide, L = a β-diketone ligand, phen = 1,10-phenanthroline.

Supramolecular Assembly in Nanomaterial Design

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful bottom-up approach to the construction of complex nanomaterials. The directional nature of hydrogen bonding and π-π stacking interactions involving the pyrazole rings of this compound can be exploited to guide its self-assembly into well-defined nanostructures.

Research on reduced 3,4'-bipyrazoles has demonstrated their ability to form intricate supramolecular assemblies through a combination of C-H···N, C-H···O, and C-H···π hydrogen bonds. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, and three-dimensional networks.

The ability to control the self-assembly process is crucial for the design of nanomaterials with specific functions. For example, porous supramolecular structures could be designed for applications in gas storage or separation, while conductive assemblies could be utilized in organic electronics. The incorporation of metal ions into these assemblies can further enhance their functionality, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or catalytic properties.

Sensor Development Based on Chelation Properties (excluding biological sensing)

The ability of this compound to chelate metal ions can be harnessed for the development of chemical sensors. The binding of a specific ion to the bipyrazole ligand can induce a change in its physical properties, such as color or fluorescence, providing a detectable signal.

While the application of this compound in non-biological sensing is still an emerging area, related pyrazole-based compounds have shown promise as chemosensors. For example, an imine-based ligand containing a pyrazole moiety has been reported as a colorimetric sensor for copper(II) ions. The complexation of Cu2+ with the ligand leads to an immediate color change, allowing for the visual detection of the ion.

The design of selective chemosensors is a key challenge in analytical chemistry. The specific binding pocket created by the two pyrazole rings of this compound could be tailored to selectively bind to certain metal ions or anions. The development of fluorescent sensors is particularly attractive due to their high sensitivity. The binding of an analyte to a fluorescent sensor can lead to either an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence emission.

The following table summarizes the sensing capabilities of a representative pyrazole-based chemosensor for a specific metal ion.

SensorAnalyteDetection MethodObservable Change
Imine-based pyrazole ligandCu(II)ColorimetricFormation of a brown colored solution

Further research into the coordination chemistry of this compound with various ions is needed to explore its full potential in the development of novel chemical sensors for environmental and industrial monitoring.

Role in Non-Linear Optics (NLO) Material Research

While direct experimental and theoretical studies on the non-linear optical (NLO) properties of this compound are not extensively available in current scientific literature, the broader family of pyrazole and bipyrazole derivatives is a subject of significant interest in the quest for advanced NLO materials. The inherent electronic and structural characteristics of the pyrazole ring system provide a versatile scaffold for the design of molecules with substantial second- and third-order NLO responses.

Research into pyrazole derivatives has demonstrated their potential for applications in technologies such as optical data storage, optical switching, and frequency conversion. nih.gov The NLO activity in these organic compounds is often associated with the delocalization of π-electrons across the molecular framework, which can be enhanced by the strategic placement of electron-donating and electron-accepting groups. This "push-pull" configuration can lead to significant intramolecular charge transfer upon excitation, a key factor for high molecular hyperpolarizability. researchgate.net

The bipyrazole structure, in particular, offers an extended conjugation pathway and multiple sites for functionalization, making it an attractive candidate for NLO applications. The two interconnected pyrazole rings can act as an efficient bridge for electron delocalization. By modifying the substituents on the rings, it is possible to tune the electronic properties and, consequently, the NLO response of the molecule. For instance, the introduction of nitro groups (electron-accepting) and amino or alkoxy groups (electron-donating) on the bipyrazole framework could potentially lead to materials with large first hyperpolarizability (β) values, a key parameter for second-order NLO effects like second-harmonic generation (SHG). researchgate.netwum.edu.pk

Furthermore, bipyrazole ligands, including derivatives of this compound, can be used to form coordination complexes with various metal ions. nih.gov These metal complexes can exhibit enhanced NLO properties due to the presence of metal-to-ligand or ligand-to-metal charge-transfer transitions, which can be tuned by the choice of the metal center and its oxidation state. researchgate.netmdpi.com The geometry of the resulting coordination compound is also crucial; for second-order NLO applications, a non-centrosymmetric crystal structure is a prerequisite. wikipedia.org

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the NLO properties of novel pyrazole derivatives. wum.edu.pk These computational methods allow for the calculation of parameters such as dipole moment, polarizability, and first and second hyperpolarizabilities, providing valuable insights for the rational design of new NLO materials based on the pyrazole scaffold. wum.edu.pknih.gov

While awaiting direct experimental validation for this compound, the existing body of research on related pyrazole compounds strongly suggests that it is a promising platform for the development of new NLO materials. Future research could focus on the synthesis of derivatives with tailored electron-donating and -accepting groups and the investigation of their coordination chemistry to unlock their full potential in the field of non-linear optics.

Non-Linear Optical Properties of Selected Pyrazole Derivatives

The following table presents experimentally and theoretically determined NLO data for various pyrazole derivatives from the literature, illustrating the potential of this class of compounds.

Compound NameMethodFirst Hyperpolarizability (β) (10⁻³⁰ esu)Notes
(E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazoleExperimental (HRS)45 ± 2Measured in solution. nih.gov
(E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazoleTheoretical (MP2)40Calculation includes solvent and dispersion effects. nih.gov
6-Amino-4-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileTheoretical (DFT/B3LYP)18.29Calculated value for a pyranopyrazole derivative. wum.edu.pk
6-Amino-4-(4-nitrophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileTheoretical (DFT/B3LYP)46.88The nitro group significantly enhances the hyperpolarizability. wum.edu.pk

Future Research Directions and Unexplored Avenues for 1 ,5 Dimethyl 1h,1 H 3,4 Bipyrazole Chemistry

Expansion into Sustainable Synthesis Methodologies

The progression of organic synthesis is increasingly measured by its environmental compatibility. For the synthesis of bipyrazole derivatives, including 1',5'-dimethyl-1H,1'H-3,4'-bipyrazole, a shift towards sustainable or "green" chemistry is a critical future direction. nih.govnih.gov Traditional synthetic routes often rely on harsh conditions and hazardous solvents. Future research will likely focus on developing more benign and efficient methodologies.

Key areas for development include:

Catalyst-Free Approaches: Exploring condensation reactions that proceed without a catalyst, thereby reducing metal waste and simplifying purification processes. nih.gov

Green Solvents: Utilizing environmentally friendly solvents like water or ethanol (B145695), or even performing reactions under solvent-free conditions. nih.govmdpi.com

Energy-Efficient Techniques: Employing methods such as microwave-assisted synthesis or grinding techniques (mechanochemistry) to reduce reaction times and energy consumption compared to conventional heating. nih.gov

One-Pot, Multi-Component Reactions: Designing synthetic pathways where multiple reaction steps are carried out in a single vessel, which improves efficiency and minimizes waste. nih.gov

Recent studies on other pyrazole (B372694) derivatives have demonstrated the feasibility of these approaches, achieving good yields and high purity while adhering to the principles of green chemistry. nih.govnih.gov

Sustainable MethodDescriptionPotential Advantage for Bipyrazole SynthesisReference
Microwave-Assisted SynthesisUtilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times.Rapid and efficient synthesis, potentially improving yields and reducing side reactions. nih.gov
Catalyst-Free CondensationReactions that proceed without the need for a catalyst, often driven by the inherent reactivity of the starting materials.Simplifies product purification and reduces environmental impact from metal catalysts. nih.gov
Aqueous/Ethanolic SolventsUsing water or ethanol as the reaction medium instead of more hazardous organic solvents.Enhances safety and reduces the environmental footprint of the synthesis process. nih.gov

Exploration of Novel Coordination Architectures

As a bis-pyrazole ligand, this compound possesses multiple nitrogen donor atoms, making it an excellent candidate for forming coordination complexes with a wide range of metal ions. clockss.orgacs.org The specific arrangement of its pyrazole rings allows for flexible coordination behavior, potentially leading to the formation of diverse and novel supramolecular structures. csic.es

Future research in this area should investigate:

Coordination with Diverse Metal Centers: Systematically exploring the reactions of this compound with various transition metals, lanthanides, and actinides to characterize the resulting coordination geometries (e.g., tetrahedral, square planar, octahedral). csic.esacs.org

Formation of Coordination Polymers and Frameworks: Investigating the potential of this ligand to act as a linker in the self-assembly of metal-organic frameworks (MOFs) or coordination polymers. The twisting and flexibility of the bipyrazole unit could lead to interesting network topologies. csic.es

Mixed-Ligand Systems: Incorporating ancillary ligands into the coordination sphere to fine-tune the electronic and steric properties of the resulting complexes, thereby influencing their physical and chemical behavior. nih.govmdpi.com

Metal IonPotential Coordination GeometryResulting Structure TypeReference
Cobalt(II)TetrahedralCoordination Polymer or Dimer csic.es
Copper(II)Distorted TetrahedralDimeric Compound or Cationic Complex csic.esacs.org
Platinum(II)Pseudo-Square-PlanarDistorted Monomeric Complex nih.gov
Tungsten(IV)Distorted Octahedral (with other ligands)Anionic Complex mdpi.com

Integration into Advanced Functional Materials Systems

The unique electronic and structural properties of bipyrazole compounds and their metal complexes suggest significant potential for their use in advanced materials. clockss.org Future research should aim to integrate this compound into functional systems.

Promising avenues for exploration include:

Corrosion Inhibitors: Bipyrazole derivatives have shown effectiveness in protecting metallic materials from corrosion by forming a protective film on the metal surface. Investigating the performance of this compound in various corrosive environments is a logical next step. researchgate.net

Catalysis: Metal complexes of bipyrazoles have been evaluated as catalysts for oxidation reactions. clockss.orgresearchgate.net The specific steric and electronic environment provided by the this compound ligand could be harnessed to develop catalysts for a range of organic transformations.

Molecular Switches: Azo-functionalized pyrazoles have been studied as photoswitches. acs.org It is conceivable that derivatives of this compound could be designed to exhibit switchable properties in response to external stimuli like light or pH, making them suitable for molecular electronics or sensors.

Proton Exchange Membranes: Bipyrazole compounds have been considered for use as proton carriers in fuel cells. clockss.org The properties of this specific isomer in such applications warrant investigation.

Development of High-Throughput Screening for New Applications

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) methodologies are indispensable. acs.orgyoutube.com HTS allows for the rapid testing of a large library of compounds against a multitude of biological or material-based targets. youtube.comnih.gov

Future research should focus on:

Virtual Screening: Employing computational docking studies to predict the binding affinity of this compound derivatives against various protein targets, such as enzymes implicated in diseases. This can prioritize compounds for synthesis and experimental testing. nih.govnih.gov

Miniaturized Biological Assays: Developing miniaturized assays in 96- or 384-well plate formats to screen for biological activities, such as antimicrobial, antifungal, or anticancer properties. nih.govnih.gov Pyrazole derivatives have shown promise in these areas. researchgate.net

Materials Discovery Platforms: Using automated platforms to screen for properties relevant to materials science, such as catalytic activity or inhibition of nitrification in agricultural applications. acs.orgbiorxiv.org

The integration of HTS with combinatorial synthesis would create a powerful engine for discovering novel functions and expanding the chemical space accessible from the this compound scaffold. acs.org

Collaborative and Interdisciplinary Research Opportunities

The full potential of this compound chemistry can only be realized through synergistic collaborations across different scientific fields. The complexity of moving from molecular design to real-world application necessitates a multidisciplinary approach. acs.org

Key opportunities for interdisciplinary research include:

Chemistry and Biology/Medicine: Synthetic chemists can create libraries of bipyrazole derivatives, which can then be tested by biologists and medicinal chemists for potential therapeutic applications, such as anticancer or antimicrobial agents. nih.govresearchgate.net

Chemistry and Materials Science/Engineering: Chemists can design and synthesize novel bipyrazole-based metal complexes and polymers, which material scientists can then characterize and integrate into devices like sensors, catalysts, or corrosion-resistant coatings. clockss.orgresearchgate.net

Chemistry and Agricultural Science: The development of bipyrazole-based nitrification inhibitors for more efficient fertilizer use requires collaboration between synthetic chemists and soil scientists to test efficacy and environmental impact. biorxiv.org

Chemistry and Computational Science: Close collaboration between experimental chemists and computational modelers can accelerate the design and discovery process through predictive modeling and high-throughput virtual screening. nih.govnih.gov

Such collaborations will be essential to translate fundamental chemical knowledge into innovative technologies and solutions for global challenges.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1',5'-dimethyl-1H,1'H-3,4'-bipyrazole?

  • Methodology : The compound can be synthesized via cyclocondensation of hydrazine with dicarbonyl intermediates. For example, microwave-assisted methods using potassium tert-butoxide and fluoronitrobenzene in DMSO yield N-arylated derivatives efficiently (e.g., 75–80% yields under microwave irradiation vs. conventional heating) . Key steps include formylation, acetal protection, and hydrazine condensation, as outlined in Scheme 2A of .
  • Critical Parameters : Reaction temperature (70°C optimal for arylation), solvent choice (DMSO enhances solubility), and stoichiometric ratios (hydrazine:carbonyl = 2:1). IR and NMR spectroscopy are essential for tracking intermediate formation .

Q. How can structural characterization of this compound derivatives be optimized?

  • Techniques : Single-crystal X-ray diffraction is definitive for resolving bond angles and torsion angles (e.g., C–N bond distances ~1.33–1.38 Å). Complementary methods include:

  • IR Spectroscopy : Detects N–H stretches (3143–3470 cm⁻¹) and C–H bending in methyl groups (2954 cm⁻¹) .
  • NMR : ¹H NMR peaks at δ 6.15–6.65 ppm for pyrazole protons and δ 1.05–1.25 ppm for methyl groups .
    • Data Interpretation : Compare experimental results with DFT-optimized geometries (B3LYP/6-31G* basis set) to validate molecular conformations .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Anticancer Agents : Derivatives like 5'‑chloro‑3'‑methyl‑1'H-[3,4'-bipyrazole] inhibit carbonic anhydrase isoforms (CA2, CA9), reducing tumor cell proliferation and migration via molecular docking interactions (e.g., Dorzolamide HCl analogs) .
  • Antioxidant Screening : In-vitro assays (DPPH radical scavenging) show IC₅₀ values correlated with electron-withdrawing substituents (e.g., nitro groups at R1/R2 positions) .

Advanced Research Questions

Q. How do substituents at the 3,3'-positions influence the crystallographic and electronic properties of bipyrazole derivatives?

  • Substituent Effects :

  • Electron-Withdrawing Groups (NO₂) : Increase molecular planarity, reducing torsion angles (e.g., 178.5° vs. 167.2° for nitro vs. isopropyl groups) and enhancing density (1.45–1.62 g/cm³) .
  • Steric Bulk (Isopropyl) : Disrupts packing symmetry, lowering crystal density (1.23 g/cm³) and shifting lattice parameters to triclinic systems .
    • Computational Validation : DFT calculations (B3LYP) show <2% deviation in bond lengths between experimental (X-ray) and theoretical geometries .

Q. What contradictions exist in the literature regarding the reactivity of this compound?

  • Synthetic Yields : Microwave-assisted arylation ( ) reports 75–80% yields, whereas classical methods () achieve 66–68% due to incomplete formylation.
  • Biological Activity : Some derivatives show CA2 inhibition (), while others (e.g., nitrophenyl-substituted analogs) exhibit negligible activity, suggesting substituent-dependent target specificity .
  • Resolution : Systematic substituent screening (e.g., Hammett σ values) and dose-response assays (IC₅₀) are recommended to clarify structure-activity relationships .

Q. How can computational methods guide the design of high-energy density materials (HEDMs) based on bipyrazole scaffolds?

  • Energetic Performance : Introducing nitro groups at R1/R2 positions increases oxygen balance (e.g., TNBP derivatives achieve specific impulses >250 s) .
  • Stability Metrics : DFT-based reactivity indices (electrophilicity, hardness) predict thermal stability; compounds with ΔG‡ >150 kJ/mol resist decomposition below 200°C .
  • Validation : Correlate computed detonation velocities (CHEETAH 8.0) with experimental pressure measurements (e.g., >9000 m/s for polynitro derivatives) .

Q. What methodologies are effective for analyzing bipyrazole derivatives as corrosion inhibitors?

  • Electrochemical Testing : Potentiodynamic polarization in 1M HCl shows inhibition efficiencies >90% for 1',5'-dimethyl derivatives, attributed to adsorption via N-heteroatoms .
  • DFT Simulations : Fukui indices identify nucleophilic attack sites (C4/C5 positions), while molecular dynamics (MD) quantify adsorption energies (−45 to −60 kJ/mol) on Fe(110) surfaces .

Methodological Best Practices

  • Synthesis : Prioritize microwave-assisted protocols for reduced reaction times (<2 hours) and higher yields .
  • Characterization : Combine SC-XRD with Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···O/N contacts) .
  • Data Reproducibility : Cross-validate spectral data with computational predictions (e.g., GaussView for IR peak assignments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.